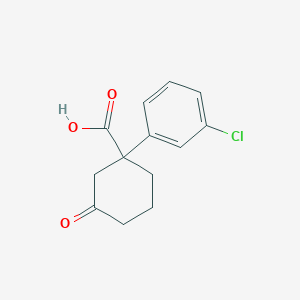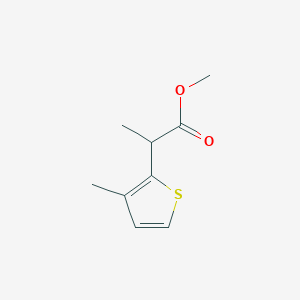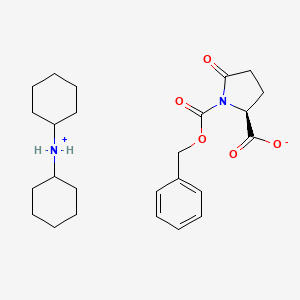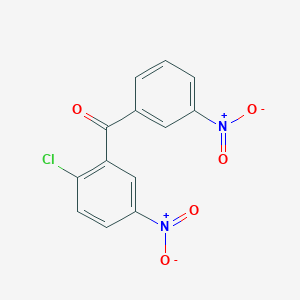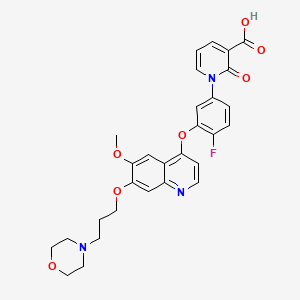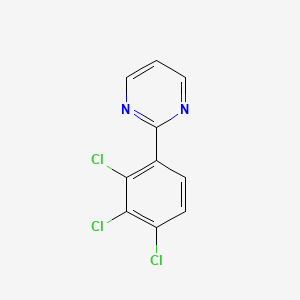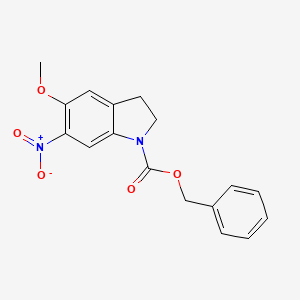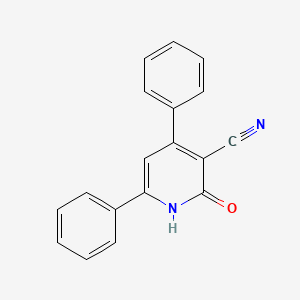
1-(ethoxymethyl)-1H-indol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethoxymethyl)-1H-indol-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Ethoxymethylation: The nitrogen atom of the indole ring is ethoxymethylated using ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Ethoxymethyl)-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)-1H-indol-7-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(ethoxymethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
Gene Expression: Regulation of gene expression through interaction with transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methoxymethyl)-1H-indol-7-amine: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.
1-(Ethoxymethyl)-1H-imidazole: Contains an imidazole ring instead of an indole ring.
1-(Ethoxymethyl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
Uniqueness
1-(Ethoxymethyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethoxymethyl group provides steric and electronic effects that influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(ethoxymethyl)indol-7-amine |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-13-7-6-9-4-3-5-10(12)11(9)13/h3-7H,2,8,12H2,1H3 |
InChI-Schlüssel |
QCOAVBBEOQQVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN1C=CC2=C1C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


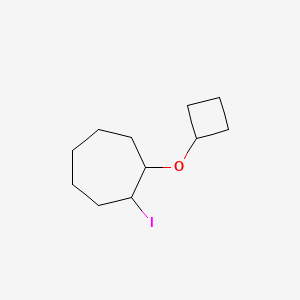
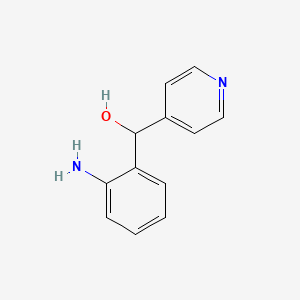
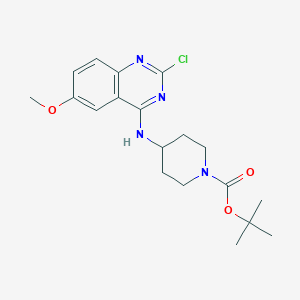
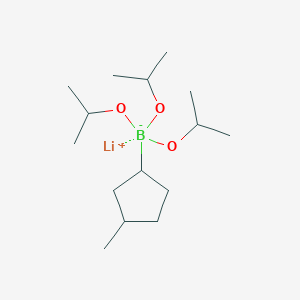
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
